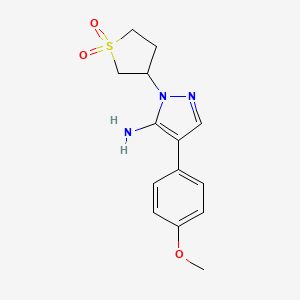

2-(1,1-Dioxothiolan-3-yl)-4-(4-methoxyphenyl)pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

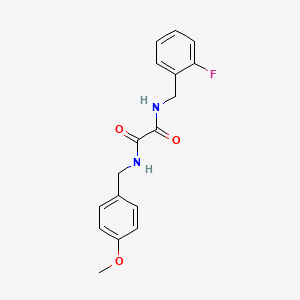

2-(1,1-Dioxothiolan-3-yl)-4-(4-methoxyphenyl)pyrazol-3-amine is a complex organic compound with potential significance in various fields of chemistry and materials science. Its unique structure offers interesting chemical properties and reactivity patterns, making it a subject of scientific study.

Synthesis Analysis

The synthesis of related pyrazole derivatives involves multicomponent domino reactions in aqueous media, catalyzed by L-proline, to efficiently generate densely functionalized structures, including 4H-pyrano[2,3-c]pyrazoles, from simple starting materials (Prasanna, Menéndez, & Perumal, 2013). This methodology highlights the potential routes for synthesizing complex molecules like this compound through efficient and versatile chemical processes.

Molecular Structure Analysis

X-ray diffraction analysis has been pivotal in establishing the molecular and crystal structure of closely related compounds, offering insights into their geometric configuration, bond lengths, angles, and overall 3D arrangement (Hayvalı, Unver, & Svoboda, 2010). Such studies are crucial for understanding the intrinsic properties and reactivity of this compound.

Chemical Reactions and Properties

The reactivity of pyrazole derivatives towards various chemical reactions, including domino and multicomponent reactions, underscores their versatile chemical nature. For instance, the synthesis of p-aminobenzoic acid diamides based on related structures showcases the potential for creating a wide array of chemically and biologically relevant molecules (Agekyan & Mkryan, 2015).

Scientific Research Applications

Chemical Synthesis and Reactivity :

- The compound's derivatives have been used in chemical synthesis, such as in the reductive amination of pyrazole derivatives, demonstrating their utility in creating biologically active molecules and intermediates for pharmaceuticals and fine chemicals (Bawa, Ahmad, & Kumar, 2009).

- Another study focused on the synthesis and properties of pyrazole-triazole derivatives, indicating the significant pharmacological potential of these compounds (Fedotov, Hotsulia, & Panasenko, 2022).

Modification in Polymer Science :

- Research has been conducted on the functional modification of polyvinyl alcohol/acrylic acid hydrogels using amine compounds related to 2-(1,1-Dioxothiolan-3-yl)-4-(4-methoxyphenyl)pyrazol-3-amine, revealing applications in medical fields due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Pharmacological Research :

- Several studies have synthesized and evaluated the biological activities of various pyrazoline derivatives, including their potential as anti-inflammatory and anti-cancer agents (Patel et al., 2013).

Antioxidant Properties :

- The antioxidant activity of related compounds has been investigated, showing strong scavenging abilities and potential use as antioxidants (Zhu Yao-hua, 2009).

Structural Studies and Supramolecular Chemistry :

- Structural studies on pyrazole Schiff bases related to the compound have been carried out, highlighting their potential in forming organized supramolecular assemblies with potential antibacterial applications (Feng et al., 2018).

Diverse Library Generation in Organic Chemistry :

- The compound's derivatives have been used to generate a diverse library of compounds through alkylation and ring closure reactions, underscoring their versatility in organic synthesis (Roman, 2013).

properties

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)-4-(4-methoxyphenyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-20-12-4-2-10(3-5-12)13-8-16-17(14(13)15)11-6-7-21(18,19)9-11/h2-5,8,11H,6-7,9,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKSOKFABYJBCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N(N=C2)C3CCS(=O)(=O)C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2486343.png)

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2486347.png)

![(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride](/img/structure/B2486354.png)

![4-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}-N,N-dimethylbenzenesulfonamide](/img/structure/B2486360.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2486364.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2486365.png)